

N-Palmitoyl Tyrosine: A Comprehensive Dose-Response and Performance Comparison Guide

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Compound of Interest

Compound Name: *N-palmitoyl tyrosine*

CAS No.: 95399-77-2

Cat. No.: B3316478

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Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

N-Palmitoyl tyrosine (N-PTyr) is an endogenous N-acyl amide, a class of signaling lipids structurally analogous to the classical endocannabinoid anandamide (AEA)[1]. While classical endocannabinoids primarily target CB1 and CB2 receptors, specific N-acyl amides like N-PTyr exhibit opportunistic activation of Transient Receptor Potential (TRP) channels, functioning as "ionotropic cannabinoid receptors"[2]. Notably, N-PTyr and N-acyl proline are uniquely recognized as the only N-acyl amides demonstrated to activate TRPV2 with significant efficacy[2].

Furthermore, its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid (N-PTyr-PA), acts as a highly potent, selective competitive antagonist of lysophosphatidic acid (LPA) receptors[3].

Mechanistic Causality: From a structural pharmacology perspective, the tyrosine moiety dictates this specific profile. The aromatic ring and the para-hydroxyl group of tyrosine provide

unique steric bulk and hydrogen-bonding capabilities. In the context of TRP channels, this allows N-PTyr to stabilize the open conformation of TRPV2 and TRPV4, leading to calcium mobilization and subsequent microglial modulation[1]. Conversely, when phosphorylated (N-PTyr-PA), the bulky headgroup sterically occludes the extracellular binding pocket of G-protein-coupled LPA receptors. It binds with high affinity (IC50 ~6.5 nM) without triggering the conformational change required for G-protein activation, effectively blocking LPA-induced intracellular signaling[3].

Comparative Performance Analysis

When designing assays or therapeutic models, selecting the correct lipid modulator is paramount. The table below objectively compares N-PTyr and N-PTyr-PA against alternative lipid mediators and standard pharmacological agents to guide experimental design.

Table 1: Comparative Pharmacological Profile of N-PTyr and Alternative Modulators

Compound	Primary Target(s)	Mechanism of Action	Potency (EC50 / IC50)	Primary Experimental Application
N-Palmitoyl Tyrosine (N-PTyr)	TRPV2, TRPV4	Agonist	Low μ M range	Modulating microglial activation & neuroinflammation
N-PTyr Phosphoric Acid (N-PTyr-PA)	LPA1-LPA6 Receptors	Competitive Antagonist	5.4 - 6.5 nM (High Affinity)	Inhibiting LPA-induced platelet aggregation & Cl ⁻ currents
Anandamide (AEA)	CB1, CB2, TRPV1	Agonist	~50 nM (CB1), ~1 μ M (TRPV1)	Classical endocannabinoid signaling baseline
Probenecid	TRPV2	Agonist	>100 μ M	Synthetic standard for TRPV2 activation
Capsaicin	TRPV1	Agonist	~710 nM	Standard reference for vanilloid pocket binding

Experimental Protocols: Self-Validating Systems

Protocol 1: In Vitro Calcium Mobilization Dose-Response Assay (TRPV2/4 Activation)

Objective: Quantify the EC50 of N-PTyr at TRPV2/4 receptors using a high-throughput fluorescent readout.

Causality & Preparation: N-acyl amides are highly lipophilic. To prevent adsorption to polystyrene assay plates and ensure accurate dosimetry, N-PTyr must be formulated in a

vehicle containing 0.1 mg/mL fatty-acid-free Human Serum Albumin (HSA). HSA acts as a physiological lipid carrier, ensuring the calculated dose-response curve reflects true receptor affinity rather than aqueous solubility limits.

Step-by-Step Methodology:

- **Cell Culture:** Seed HEK293 cells stably expressing human TRPV2 or TRPV4 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
- **Dye Loading:** Aspirate media and incubate cells with 2 μ M Fluo-4 AM in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. (Causality: The AM ester facilitates cell permeation; subsequent intracellular esterase cleavage traps the active, calcium-sensitive dye inside the cell).
- **Baseline Acquisition:** Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish resting calcium levels.
- **Ligand Addition:** Automatically inject N-PTyr (dose-titrated from 1 nM to 100 μ M) formulated in the HSA-carrier buffer.
- **Kinetic Readout:** Record fluorescence continuously for 3 minutes post-injection to capture the peak intracellular calcium influx.
- **Self-Validating Control (Critical):** In parallel wells, pre-incubate cells with 10 μ M Ruthenium Red (a non-selective TRP channel pore blocker) for 10 minutes prior to N-PTyr addition.
 - **Validation Logic:** Complete ablation of the calcium signal in these wells confirms that the observed N-PTyr dose-response is strictly receptor-mediated and not an artifact of the lipid acting as a membrane-disrupting surfactant.

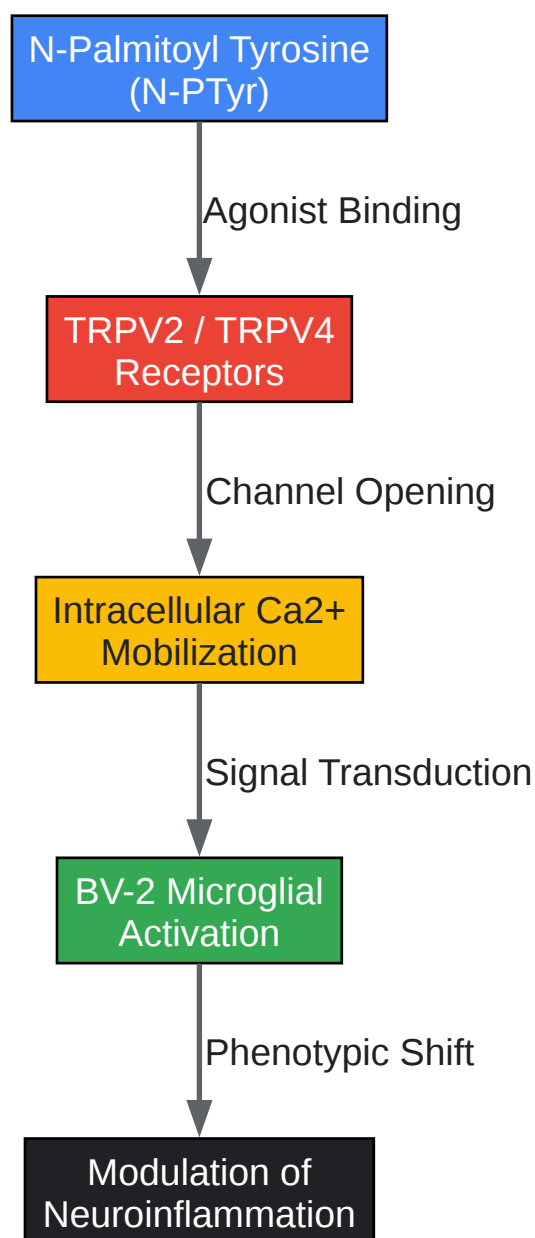
Protocol 2: Electrophysiological Validation of LPA Receptor Antagonism (N-PTyr-PA)

Objective: Determine the IC₅₀ of the phosphorylated derivative, N-PTyr-PA, against LPA-activated Cl⁻ currents.

Step-by-Step Methodology:

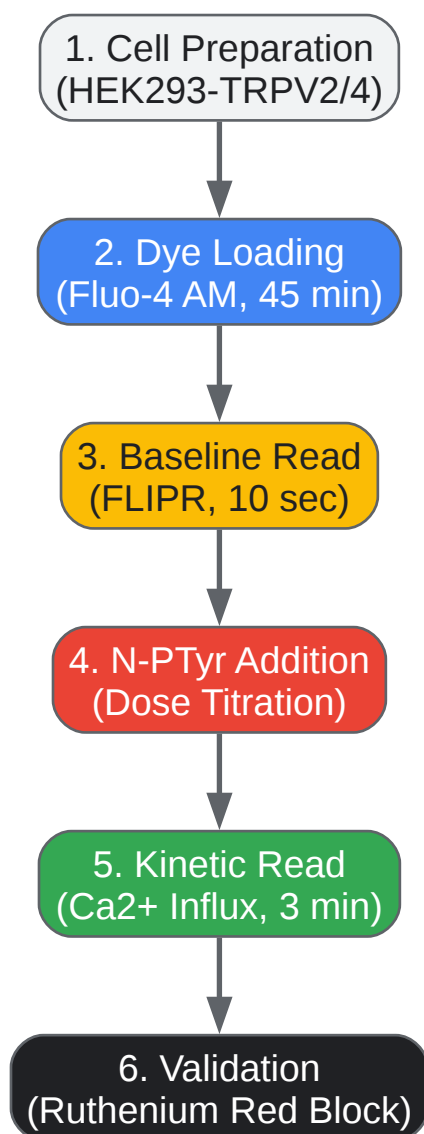
- Oocyte Preparation: Surgically extract and defolliculate *Xenopus laevis* oocytes. Microinject with cRNA encoding specific LPA receptor subtypes and incubate for 48-72 hours.
- Voltage Clamp Setup: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.
- Agonist Baseline: Perfuse the recording chamber with a sub-maximal dose of 1-oleoyl-LPA (e.g., 100 nM) to establish the baseline oscillatory Cl⁻ current amplitude.
- Antagonist Dose-Response: Co-perfuse LPA with increasing concentrations of N-PTyr-PA (1 nM to 10 μM). (Causality: N-PTyr-PA must be applied extracellularly; it is ineffective when microinjected, proving the inhibition site is on the extracellular receptor face[3]).
- Self-Validating Washout (Critical): Following maximal inhibition, perfuse the chamber with standard ND96 buffer for 15 minutes, followed by a re-challenge with LPA alone.
 - Validation Logic: The full recovery of the Cl⁻ current confirms that N-PTyr-PA is a reversible, competitive antagonist and has not caused irreversible pore blockade or cellular toxicity[3].

Mandatory Visualizations



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Figure 1: Mechanistic pathway of **N-palmitoyl tyrosine** activating TRPV channels to modulate inflammation.



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Figure 2: Self-validating workflow for the N-PTyr in vitro calcium mobilization dose-response assay.

References

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Sources

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